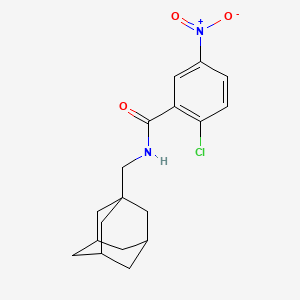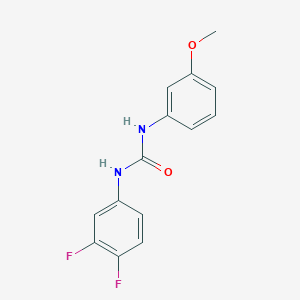![molecular formula C13H8F3N3O4 B5299833 6-hydroxy-5-nitro-2-{2-[3-(trifluoromethyl)phenyl]vinyl}-4(3H)-pyrimidinone](/img/structure/B5299833.png)
6-hydroxy-5-nitro-2-{2-[3-(trifluoromethyl)phenyl]vinyl}-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-hydroxy-5-nitro-2-{2-[3-(trifluoromethyl)phenyl]vinyl}-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrimidine derivative that has been synthesized through various methods and has shown promising results in several studies.
Wirkmechanismus
The mechanism of action of 6-hydroxy-5-nitro-2-{2-[3-(trifluoromethyl)phenyl]vinyl}-4(3H)-pyrimidinone is not fully understood. However, it is believed to act by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells, fungi, and bacteria.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important in preventing the growth and spread of cancer cells. It has also been found to inhibit the activity of enzymes that are involved in the synthesis of DNA and RNA, which are essential for the growth and proliferation of cancer cells, fungi, and bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-hydroxy-5-nitro-2-{2-[3-(trifluoromethyl)phenyl]vinyl}-4(3H)-pyrimidinone in lab experiments is its high potency and specificity. It has been found to be highly effective against cancer cells, fungi, and bacteria, and has shown minimal toxicity to normal cells. However, one of the main limitations of using this compound in lab experiments is its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on 6-hydroxy-5-nitro-2-{2-[3-(trifluoromethyl)phenyl]vinyl}-4(3H)-pyrimidinone. One direction is to study its potential use in combination with other drugs for the treatment of cancer, fungi, and bacterial infections. Another direction is to investigate its potential use as a diagnostic tool for cancer, where it could be used to detect the presence of cancer cells in the body. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
Synthesemethoden
The synthesis of 6-hydroxy-5-nitro-2-{2-[3-(trifluoromethyl)phenyl]vinyl}-4(3H)-pyrimidinone has been achieved through various methods. One of the most commonly used methods involves the reaction of 2-amino-4,6-dinitrophenol with 3-(trifluoromethyl)benzaldehyde in the presence of acetic anhydride and triethylamine. The resulting product is then treated with potassium carbonate and 2,4-pentanedione to yield this compound.
Wissenschaftliche Forschungsanwendungen
6-hydroxy-5-nitro-2-{2-[3-(trifluoromethyl)phenyl]vinyl}-4(3H)-pyrimidinone has been studied extensively for its potential applications in various fields. It has shown promising results in cancer research, where it has been found to inhibit the growth and proliferation of cancer cells. It has also been studied for its potential use as an antifungal and antibacterial agent, where it has shown significant activity against various strains of fungi and bacteria.
Eigenschaften
IUPAC Name |
4-hydroxy-5-nitro-2-[(Z)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O4/c14-13(15,16)8-3-1-2-7(6-8)4-5-9-17-11(20)10(19(22)23)12(21)18-9/h1-6H,(H2,17,18,20,21)/b5-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMHVQHXMCZGOR-PLNGDYQASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C\C2=NC(=C(C(=O)N2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49645235 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-methylphenyl)-4-(4-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B5299758.png)
![3-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5299769.png)
![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2-oxo-2-pyridin-3-ylacetamide](/img/structure/B5299782.png)
![N-{1-[1-(2-amino-1-methyl-2-oxoethyl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5299787.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-(tetrahydrofuran-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5299788.png)

![5-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5299807.png)
![2-[2-methoxy-4-({[2-(4-methoxyphenyl)ethyl]amino}methyl)phenoxy]acetamide hydrochloride](/img/structure/B5299814.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5299822.png)



![methyl [4-(4-fluorobenzyl)-1-piperazinyl]acetate](/img/structure/B5299845.png)
